molecular formula C12H10N2NaO5S B1665442 Tropaeolin O CAS No. 547-57-9

Tropaeolin O

Cat. No.: B1665442
CAS No.: 547-57-9
M. Wt: 317.27 g/mol
InChI Key: IHFYTCCYSYGTME-UHFFFAOYSA-N
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Description

Tropaeolin O is a compound with the molecular formula C12H9N2NaO5S . It is also known by other names such as Acid Orange 6, Resorcinol yellow, and Chrysoine . It is a derivative of azo dyes used as pH indicators .


Molecular Structure Analysis

This compound has a molecular weight of 316.27 g/mol . Its IUPAC name is sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate . The InChI and Canonical SMILES representations provide more details about its molecular structure .


Chemical Reactions Analysis

This compound has been used in the determination of Pd(II) ions. The process of the metalorganic complex formation and Pd(II) ions determination were studied using UV–Vis spectrophotometry .

Scientific Research Applications

Degradation Study

Tropaeolin O's degradation by iron has been examined, revealing insights into the reduction process and product formation under different atmospheric conditions. Roy et al. (2003) elucidated a reaction mechanism involving the adsorption of tropaeolin by the sulfonate function on solid iron, leading to the formation of intermediaries like 1-amino-2-naphthol and sulfanilic acid. This study provides a comprehensive understanding of the chemical behavior and degradation pathways of tropaeolin in the presence of iron (Roy, de Donato, Görner, & Barrès, 2003).

Solar Energy Conversion

K. Meena and S. Meena (2016) explored the use of tropaeolin OO as a photosensitizer in photogalvanic cells for solar energy conversion. Their research demonstrates the potential of tropaeolin OO in renewable energy technologies, highlighting its role in achieving a photopotential of 860.0mV and a photocurrent of 340.0µA (Meena & Meena, 2016).

Copper (II)-ions Interaction

The interaction between copper (II)-ions and this compound was studied by Perlmutter-Hayman and Shinar (1975), focusing on the formation of a 1:2 complex. This research, using spectrophotometric measurements, contributes to understanding the molecular interactions and complex formation in metal-dye systems (Perlmutter-Hayman & Shinar, 1975).

Inclusion Complex Formation

The inclusion complex formation between tropaeolin OO and beta-cyclodextrin has been studied by Wang et al. (2006), offering insights into host-guest chemistry. This study sheds light on the interaction mechanisms, effect of pH, solvent concentrations, and thermodynamic parameters in complex formation (Wang, Han, Feng, & Pang, 2006).

Pollutant Rejection in Reverse Osmosis

Samhari et al. (2022) investigated the rejection of small charged and uncharged organic pollutants, including this compound, in reverse osmosis of salty and seawaters. The study provided insights into the interaction between solutes and reverse osmosis membranes, revealing how this compound's charge and hydrophilic/hydrophobic balance, modulated by pH and ionic strength, impact its rejection (Samhari, Charik, Belouatek, Alami Younssi, & Rabiller-Baudry, 2022).

Spectroscopic Analysis

The resonance Raman spectra of tropaeolin OO were analyzed by Lee et al. (1980), contributing to the understanding of its molecular structure. This study provided valuable data on the structural aspects of tropaeolin OO, aiding in the interpretation of its chemical behavior and potential applications (Lee, Machida, Kuwae, & Saito, 1980).

Decolorization and Biodegradation Study

Cripps, Bumpus, and Aust (1990) demonstrated the biodegradation of this compound by the fungus Phanerochaete chrysosporium. Their findings are crucial for understanding the environmental impact and potential bioremediation applications of this dye, showcasing its decolorization and metabolite formation in fungal cultures (Cripps, Bumpus, & Aust, 1990).

Chemical Sensing Applications

Pach et al. (2022) explored the use of tropaeolin OO as a chemical sensor for detecting trace amounts of Pd(II) ions. This research highlights the selective determination of metals and the development of a spectrophotometric method using tropaeolin OO, emphasizing its potential in environmental monitoring and industrial applications (Pach, Podborska, Csapó, & Luty-Błocho, 2022).

Safety and Hazards

Tropaeolin O should be handled with care. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors/dust. It should be used only in well-ventilated areas .

Mechanism of Action

Target of Action

Tropaeolin O is an acidic monoazo dye . It is primarily used for the determination of certain metals such as palladium (II) and osmium (IV), and proteins like albumin and casein . Thus, these entities can be considered as the primary targets of this compound.

Mode of Action

This compound undergoes a coupling reaction under pH=10.5 conditions to form a blue disazo dye . This reaction is particularly useful in the determination of palladium (II) and osmium (IV) ions . The dye can bind with these ions, forming a metalorganic complex . This complex formation is the primary interaction of this compound with its targets.

Biochemical Pathways

It’s known that the dye can generate reactive oxygen species when exposed to certain nanocatalysts . These reactive oxygen species can lead to the degradation of organic compounds , which could potentially affect various biochemical pathways.

Result of Action

The primary result of this compound’s action is the formation of a metalorganic complex with palladium (II) and osmium (IV) ions . This complex can be used to determine the presence and concentration of these ions . Additionally, when exposed to certain nanocatalysts, this compound can generate reactive oxygen species that can degrade organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment plays a crucial role in the dye’s ability to undergo a coupling reaction to form a blue disazo dye . Furthermore, the presence of certain nanocatalysts can enhance the dye’s ability to generate reactive oxygen species . Therefore, both the chemical and physical environment can significantly influence the action, efficacy, and stability of this compound.

Properties

{ "Design of the Synthesis Pathway": "Tropaeolin O can be synthesized via a two-step process involving the condensation of 2-naphthol with 2-nitrobenzenediazonium chloride followed by reduction of the resulting azo compound.", "Starting Materials": [ "2-naphthol", "2-nitrobenzenediazonium chloride", "sodium sulfite", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-naphthol in sodium hydroxide solution and cool to 0-5°C.", "Step 2: Add 2-nitrobenzenediazonium chloride to the above solution dropwise with constant stirring.", "Step 3: Allow the reaction mixture to stand for 30 minutes at 0-5°C.", "Step 4: Add sodium sulfite to the reaction mixture to remove excess diazonium salt.", "Step 5: Filter the resulting precipitate and wash with water.", "Step 6: Dissolve the precipitate in ethanol and filter to remove any remaining impurities.", "Step 7: Reduce the azo compound with sodium sulfite in ethanol at reflux temperature.", "Step 8: Filter the resulting product and wash with water.", "Step 9: Recrystallize the product from ethanol to obtain pure Tropaeolin O." ] }

CAS No.

547-57-9

Molecular Formula

C12H10N2NaO5S

Molecular Weight

317.27 g/mol

IUPAC Name

sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H10N2O5S.Na/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19;/h1-7,15-16H,(H,17,18,19);

InChI Key

IHFYTCCYSYGTME-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)O.[Na]

Appearance

Solid powder

547-57-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 10441;  NSC10441;  NSC-1044;  Chrysoine S Extra Pure

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Tropaeolin O has the molecular formula C12H9N2NaO5S and a molecular weight of 308.28 g/mol.

A: While the provided research doesn't explicitly list spectroscopic data, several studies employ UV-Vis spectrophotometry to monitor its degradation [, , , , ]. This suggests characteristic absorption peaks in the UV-Vis range, valuable for analytical purposes.

A: The provided research doesn't showcase this compound as a catalyst. Instead, its degradation in the presence of catalysts like Ag-doped ZnO nanoparticles [] and Fe-doped ZnO nanostars [] is investigated. These studies focus on leveraging the catalytic activity of nanomaterials for environmental remediation, specifically the degradation of organic pollutants like this compound.

A: Spectrophotometry, particularly UV-Vis spectrophotometry, emerges as a dominant analytical technique in this compound research [, , , , ]. This method proves valuable for quantifying this compound concentration, monitoring its degradation, and analyzing its interaction with other compounds. Additionally, techniques like high-performance liquid chromatography (HPLC) are used to validate spectrophotometric methods [].

A: this compound, classified as an azo dye, raises environmental concerns due to its recalcitrant properties []. Research demonstrates its susceptibility to biodegradation by white rot fungi like Phanerochaete chrysosporium [] and Irpex zonatus BN2 []. This biodegradation potential offers a promising avenue for bioremediation of this compound contaminated environments.

A: Ozonation, particularly when combined with UV irradiation, effectively removes this compound and its by-products []. This method achieves complete mineralization, indicated by total dissolved organic carbon (DOC) removal. These findings highlight the potential of advanced oxidation processes for treating this compound contaminated water.

A: Research exploring the use of various indicators for estimating carbonation in cement-based materials suggests thymolphthalein as a potential substitute for phenolphthalein, the commonly used indicator []. While the study doesn't directly compare thymolphthalein to this compound, it highlights the ongoing search for reliable and effective pH indicators in specific applications.

A: Researchers benefit from various tools and resources, including spectrophotometers, high-performance liquid chromatography (HPLC) systems, and established protocols for analyzing this compound [, , , , , , ]. Access to these resources is crucial for advancing the understanding of this compound and its applications.

A: While the provided research doesn't offer a historical overview, the diverse applications of this compound, from analytical chemistry and material science to environmental remediation, suggest an evolving research landscape [, , , , , , , , , , ]. Continued exploration of its properties and applications is expected to yield further insights and potential breakthroughs.

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